molecular formula C5H7N7 B14584607 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-90-0

7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No.: B14584607
CAS No.: 61139-90-0
M. Wt: 165.16 g/mol
InChI Key: UJEFHUFIEAMSIF-UHFFFAOYSA-N
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Description

7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the condensation of aryl (hetaryl) α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another method involves the synthesis of hydrazones followed by oxidative condensation, dehydration of acylhydrazinyl derivatives by refluxing in POCl3, and condensation with ortho esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for oxidative C–N bond formation, ortho esters for condensation reactions, and POCl3 for dehydration reactions .

Major Products

Mechanism of Action

The mechanism of action of 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and triazolo groups enable it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.

Properties

CAS No.

61139-90-0

Molecular Formula

C5H7N7

Molecular Weight

165.16 g/mol

IUPAC Name

(3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)hydrazine

InChI

InChI=1S/C5H7N7/c1-3-10-11-5-8-4(9-6)2-7-12(3)5/h2H,6H2,1H3,(H,8,9,11)

InChI Key

UJEFHUFIEAMSIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC(=N2)NN

Origin of Product

United States

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